Home > Products > Screening Compounds P18356 > 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One
2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One - 2177266-59-8

2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One

Catalog Number: EVT-2814683
CAS Number: 2177266-59-8
Molecular Formula: C9H12N4O
Molecular Weight: 192.222
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family, which has garnered attention due to its structural similarity to nucleobases in DNA and RNA. This compound features a bicyclic structure that includes both pyridine and pyrimidine rings, making it a potential scaffold for various biological applications. The increasing interest in this class of compounds is reflected in the growing number of synthetic methods and biomedical applications reported in the literature.

Source

The synthesis and applications of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One have been explored in various studies and reviews. Notably, research has indicated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones are being investigated for their biological activity and potential therapeutic uses .

Classification

This compound can be classified under:

  • Chemical Family: Heterocyclic compounds
  • Sub-family: Pyrido[4,3-d]pyrimidines
  • Functional Groups: Amino group, carbonyl group
Synthesis Analysis

Methods

The synthesis of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One can be achieved through several methodologies. Common approaches include:

  1. Multicomponent Reactions: Utilizing starting materials such as α,β-unsaturated esters and guanidines under microwave irradiation.
  2. Photochemical Dehydrogenation: This innovative method involves irradiating the 5,6-dihydropyrido derivative in DMSO at specific wavelengths without additional photosensitizers .

Technical Details

A typical synthesis might involve the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine with malononitrile and guanidine in a solvent like methanol. The reaction conditions can include microwave heating to enhance yields and reduce reaction times. The resulting compound often requires further purification steps such as recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One features:

  • Pyridine Ring: Contributing to the aromatic nature and stability.
  • Pyrimidine Ring: Providing additional nitrogen atoms that enhance reactivity.

Data

Key structural data may include:

  • Molecular Formula: C10H12N4O
  • Molecular Weight: Approximately 204.23 g/mol
  • Melting Point: Typically around 236–238 °C depending on purity.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Dehydrogenation: Converting dihydropyrido derivatives to unsaturated forms which may exhibit enhanced biological activity.
  2. Substitution Reactions: The amino group can participate in nucleophilic substitutions leading to diverse derivatives.

Technical Details

Reactions are often monitored using techniques such as NMR spectroscopy to confirm structural integrity and purity of the synthesized compounds. For example, 13C^{13}C NMR can reveal distinct signals corresponding to different carbon environments within the molecule.

Mechanism of Action

Process

The mechanism of action for compounds like 2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One often involves interaction with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators by mimicking natural substrates.

Data

Research indicates that certain derivatives can inhibit protein kinases or other enzymes involved in cellular signaling pathways. This suggests potential applications in cancer therapy or other diseases where these pathways are dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow solid.
  • Solubility: Soluble in organic solvents such as DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of amino and carbonyl groups allows for diverse reactivity including electrophilic addition and nucleophilic substitution.
Applications

Scientific Uses

The compound has significant potential in medicinal chemistry due to its structural characteristics:

  1. Drug Development: As a scaffold for designing new therapeutic agents targeting various diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds.
Introduction to Pyrido[4,3-D]Pyrimidinone Scaffolds in Medicinal Chemistry

Structural Significance of Pyridopyrimidine Derivatives in Drug Discovery

The pyrido[4,3-d]pyrimidinone scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural mimicry of purine bases, enabling targeted interactions with biological macromolecules. This bicyclic framework integrates pyridine and pyrimidine rings, creating a versatile platform for drug design. The specific derivative 2-Amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one exhibits three critical structural features that enhance its drug-like properties:

  • Gem-Dimethyl Group (C7): The quaternary carbon at position 7 imposes conformational restraint, reducing ring flexibility and enhancing binding selectivity. This steric constraint minimizes off-target interactions while improving metabolic stability, as evidenced by reduced oxidative metabolism in hepatic models [1] [6].
  • 2-Amino Functionality: Serves as a hydrogen-bond donor/acceptor pair, facilitating critical interactions with kinase hinge regions. This moiety is indispensable for ATP-competitive inhibition, as demonstrated in Wee1 kinase inhibitors where it anchors the scaffold to Cys379 [8].
  • Non-Aromatic Core: The 7,8-dihydro saturation decreases planarity compared to fully aromatic analogs, enhancing solubility (thermodynamic solubility >250 µM) without compromising membrane permeability [1] [6].

Table 1: Key Physicochemical Properties of 2-Amino-7,7-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

PropertyValue/RangeSignificance
Hydrogen Bond Donors2 (2-amino group)Facilitates target binding via hinge region interactions
Hydrogen Bond Acceptors3 (N1, N3, O5)Enhances solubility and protein engagement
Calculated logP1.8 ± 0.3Optimal for membrane permeability and oral bioavailability
Topological Polar Surface Area75 ŲSupports blood-brain barrier penetration potential
Solubility (pH 7.4)>250 µMReduces precipitation risk in biological assays

Computational analyses confirm these features align with Lipinski’s rule of five, with molecular weight <350 Da and moderate lipophilicity (logP ≈ 1.8), indicating favorable oral absorption potential [1] [6] [10]. The scaffold’s synthetic versatility allows extensive C4/C6/N8 modifications, enabling rational optimization of potency and pharmacokinetics across diverse therapeutic targets [9] [10].

Role of Annulated Heterocycles in Targeting Biological Pathways

The 7,8-dihydropyrido[4,3-d]pyrimidinone core demonstrates remarkable target promiscuity due to its ability to engage conserved catalytic sites in enzymes. Its annulated structure provides a rigid framework that positions substituents for optimal interactions:

  • Kinase Inhibition: The 2-amino group forms bidentate hydrogen bonds with kinase hinge regions. In Wee1 inhibitors, this motif binds Cys379, while the pyrimidinone carbonyl interacts with Asn376. Gem-dimethyl substitution at C7 modulates access to the hydrophobic back pocket, enhancing selectivity over structurally related kinases (e.g., CDK2) [8]. Molecular dynamics simulations reveal that 7,7-dimethylation restricts conformational flexibility, reducing entropic penalties upon binding by 2.3 kcal/mol compared to unmethylated analogs [6] [8].

  • Topoisomerase II Inhibition: Saturation at the 7,8-position enables intercalation into DNA-topoisomerase complexes. Compound ARN21929 (containing this scaffold) achieves IC₅₀ = 4.5 µM by stabilizing the enzyme-DNA cleavage complex without acting as a classical poison, thereby minimizing double-strand break-associated toxicity [6].

  • Epigenetic Modulation: The scaffold serves as a zinc-binding group in histone deacetylase (HDAC) inhibitors. The pyrimidinone carbonyl and N3 coordinate Zn²⁺ at the catalytic site, while the 2-amino group forms salt bridges with aspartate residues [10].

Table 2: Biological Targets of 7,8-Dihydropyrido[4,3-d]pyrimidinone Derivatives

TargetMechanismBiological ActivityStructural Requirement
Wee1 KinaseATP-competitive inhibitionIC₅₀ = 0.12–4.5 µM2-Amino group, C4 aryl substituents
Topoisomerase IIαNon-poisonous stabilizationIC₅₀ = 4.5 ± 1.0 µMSaturated core, 6-amino group
Epidermal Growth Factor ReceptorReversible binding to ATP siteSubmicromolar inhibitionC6 electron-withdrawing substituents
Dihydrofolate ReductaseCompetitive substrate inhibitionAntiproliferative EC₅₀ = 1.8 µM2,4-Diamino substitution pattern

The scaffold’s adaptability is further evidenced in antifolate applications, where 2,4-diamino derivatives inhibit dihydrofolate reductase by mimicking dihydrofolate, disrupting nucleotide biosynthesis in rapidly dividing cells [4] [5].

Historical Context of 7,8-Dihydropyrido[4,3-d]Pyrimidinone Derivatives in Pharmacological Research

The evolution of this scaffold parallels advances in heterocyclic chemistry and target-driven drug design:

  • Early Development (1990s–2000s): Initial syntheses focused on linear routes from barbituric acids or aminouracils. The landmark synthesis by Grivsky (1990) produced unsubstituted dihydropyridopyrimidines via hetero-Diels-Alder reactions, though yields were suboptimal (16–38%) [2] [4]. Kisliuk’s group later developed reductive amination routes to 2,4-diamino derivatives as dihydrofolate reductase inhibitors, establishing the core’s role in anticancer applications [4].

  • Medicinal Chemistry Renaissance (2010–2020): Rational optimization addressed metabolic liabilities. The introduction of C7-gem-dimethyl groups (inspired by adamantane-containing drugs) significantly improved metabolic stability in human hepatocytes (t₁/₂ > 120 min vs. 30 min for unmethylated analogs) [1] [6]. Parallel work developed nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H) to enable eco-friendly syntheses, achieving yields >90% via microwave-assisted cyclocondensations [9].

  • Contemporary Applications (2020–Present): Structure-based design yielded ARN21929, a topoisomerase II inhibitor with balanced solubility (596 µM) and potency (IC₅₀ = 4.5 µM) [6]. Scaffold-hopping approaches produced Wee1 inhibitors (e.g., compound 34) featuring pyrido[4,3-d]pyrimidinone cores with >500-fold selectivity over related kinases [8].

Table 3: Historical Milestones in Scaffold Development

Time PeriodKey AdvancementRepresentative CompoundImpact
1990–2000Barbituric acid-based cyclocondensationsPiritrexim precursorsEstablished in vitro antiproliferative activity
2005–2015Introduction of C7-gem-dimethyl groupsMetabolic-stable analogsEnhanced microsomal stability (t₁/₂ > 120 min)
2015–2020Nanocatalyst-enabled synthesisSpirocyclic derivativesImproved yields (84–96%) and reaction sustainability
2020–2025Structure-based kinase inhibitor designARN21929; Wee1 inhibitor 34Achieved single-digit µM potency with high selectivity

Current research explores annulated systems (e.g., spirooxindoles, chromeno-fused derivatives) to engage challenging targets like KRAS and mutant EGFR. These innovations leverage the scaffold’s intrinsic hydrogen-bonding capacity while enhancing three-dimensional complexity [9] [10]. The integration of computational methods (DFT, molecular docking) has further refined substituent effects on reactivity and binding, accelerating lead optimization [10].

Properties

CAS Number

2177266-59-8

Product Name

2-Amino-7,7-Dimethyl-7,8-Dihydropyrido[4,3-D]Pyrimidin-5(6H)-One

IUPAC Name

2-amino-7,7-dimethyl-6,8-dihydropyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C9H12N4O

Molecular Weight

192.222

InChI

InChI=1S/C9H12N4O/c1-9(2)3-6-5(7(14)13-9)4-11-8(10)12-6/h4H,3H2,1-2H3,(H,13,14)(H2,10,11,12)

InChI Key

WBEGGBACVAOFAJ-UHFFFAOYSA-N

SMILES

CC1(CC2=NC(=NC=C2C(=O)N1)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.